

Molecular structure and weight of 2-((4-Chlorophenyl)ethynyl)aniline

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Compound of Interest

Compound Name: 2-((4-Chlorophenyl)ethynyl)aniline

CAS No.: 221910-19-6

Cat. No.: B2710942

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An In-Depth Technical Guide to **2-((4-Chlorophenyl)ethynyl)aniline**: Molecular Structure, Properties, and Synthesis for Drug Discovery Professionals

Executive Summary

2-((4-Chlorophenyl)ethynyl)aniline is a diarylalkyne derivative that incorporates three key pharmacophores: a 2-aminophenyl (aniline) group, a rigid ethynyl linker, and a 4-chlorophenyl moiety. This unique combination makes it a valuable molecular scaffold and intermediate in the field of medicinal chemistry, particularly in the development of targeted therapeutics. The aniline portion offers a versatile handle for further chemical modification, the ethynyl linker provides conformational rigidity and a specific spatial orientation, and the chlorinated ring is a common feature in approved pharmaceuticals for modulating metabolic stability and binding affinity.^[1] This guide provides a comprehensive overview of its molecular characteristics, analytical validation, synthesis, and relevance to modern drug discovery.

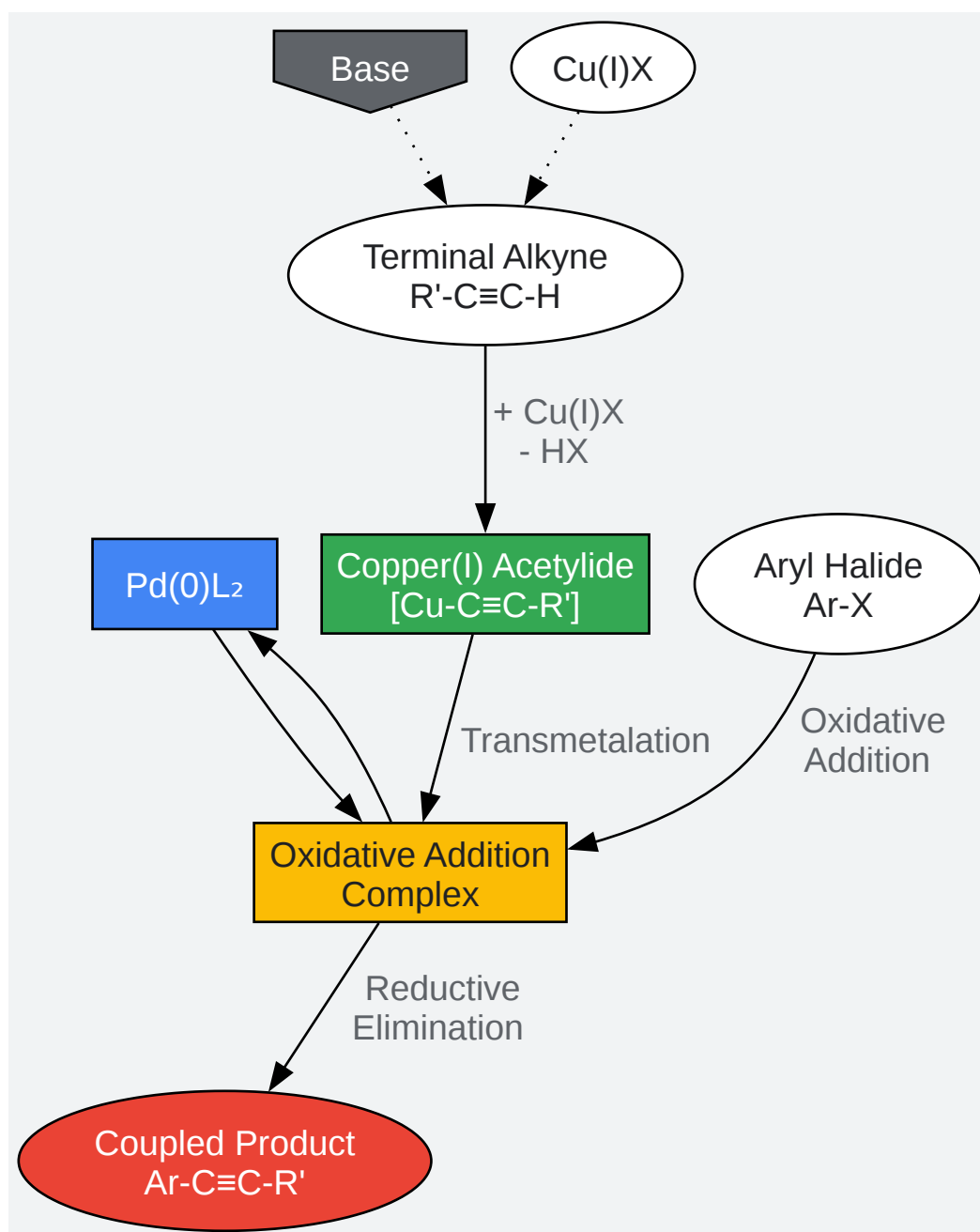
Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structure, formula, and molecular weight. These parameters are critical for registration, quantification, and computational

modeling.

Molecular Structure

The structure consists of an aniline ring substituted at the 2-position with an ethynyl group, which in turn is connected to a 4-chlorophenyl ring.



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Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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